molecular formula C25H22N2O2 B3868978 (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate

(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate

Cat. No.: B3868978
M. Wt: 382.5 g/mol
InChI Key: IEVMDUPNMZCGTD-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate is a complex organic compound that features a benzodiazole ring, a methylphenyl group, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate typically involves multi-step organic reactions. One common route includes the condensation of 1-methyl-1H-1,3-benzodiazole with 4-methylbenzaldehyde under basic conditions to form the intermediate (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethene. This intermediate is then esterified with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole or methylphenyl rings, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodiazole ring is known to interact with various biological targets, influencing pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-2-(1H-Benzimidazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate
  • (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-phenylethenyl 4-methylbenzoate
  • (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-chlorophenyl)ethenyl 4-methylbenzoate

Uniqueness

(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring and the methylphenyl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

[(E)-2-(1-methylbenzimidazol-2-yl)-1-(4-methylphenyl)ethenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-8-12-19(13-9-17)23(29-25(28)20-14-10-18(2)11-15-20)16-24-26-21-6-4-5-7-22(21)27(24)3/h4-16H,1-3H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMDUPNMZCGTD-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C)OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C)/OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate
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(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate

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